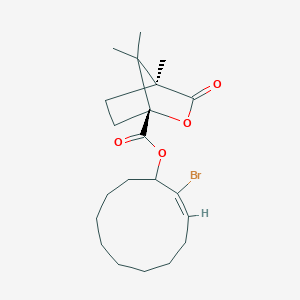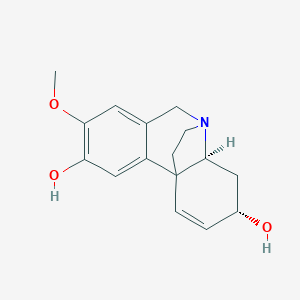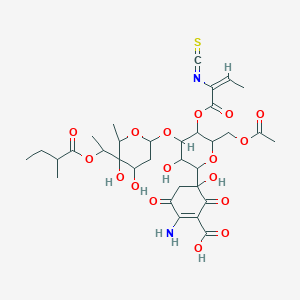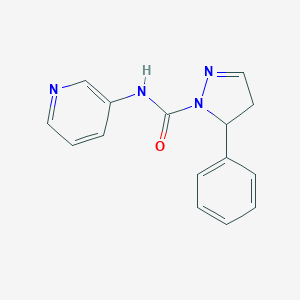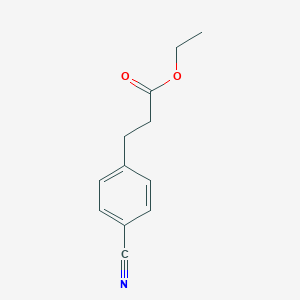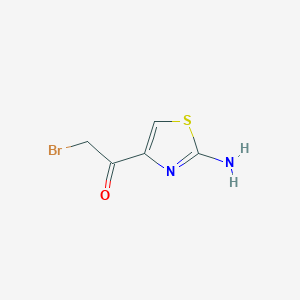
1-(2-Aminothiazol-4-yl)-2-bromoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminothiazol-4-yl)-2-bromoethanone, also known as ATBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the thiazole family and contains both an amine and a bromine group, making it a versatile building block for the synthesis of a variety of compounds. In
Mécanisme D'action
The mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Studies have shown that 1-(2-Aminothiazol-4-yl)-2-bromoethanone can inhibit the activity of the dopamine transporter, which may have implications for the treatment of addiction and other neurological disorders.
Effets Biochimiques Et Physiologiques
1-(2-Aminothiazol-4-yl)-2-bromoethanone has been shown to have a variety of biochemical and physiological effects in the body. Studies have demonstrated that 1-(2-Aminothiazol-4-yl)-2-bromoethanone can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. Additionally, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this debilitating condition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is its versatility as a building block for the synthesis of a variety of compounds. Additionally, the synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is relatively straightforward and can be achieved using common laboratory techniques and reagents. However, one of the limitations of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on 1-(2-Aminothiazol-4-yl)-2-bromoethanone. One area of interest is the development of new compounds that target the dopamine transporter, which may have implications for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, there is a need for further studies to evaluate the safety and toxicity of 1-(2-Aminothiazol-4-yl)-2-bromoethanone, particularly in the context of its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone can be achieved through a multi-step process involving the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by a cyclization reaction to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with bromoacetyl bromide to yield 1-(2-Aminothiazol-4-yl)-2-bromoethanone. The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is relatively straightforward and can be achieved using common laboratory techniques and reagents.
Applications De Recherche Scientifique
1-(2-Aminothiazol-4-yl)-2-bromoethanone has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and neuroscience. One of the primary applications of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is as a building block for the synthesis of compounds that target specific biological pathways or receptors. For example, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been used in the synthesis of compounds that target the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain. Additionally, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
113732-86-8 |
|---|---|
Nom du produit |
1-(2-Aminothiazol-4-yl)-2-bromoethanone |
Formule moléculaire |
C5H5BrN2OS |
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
1-(2-amino-1,3-thiazol-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C5H5BrN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8) |
Clé InChI |
VLELIZKJWKLDMD-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)C(=O)CBr |
SMILES canonique |
C1=C(N=C(S1)N)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




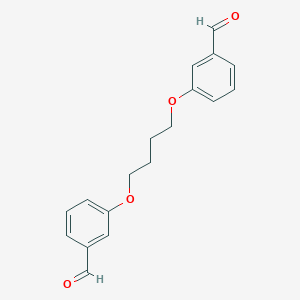
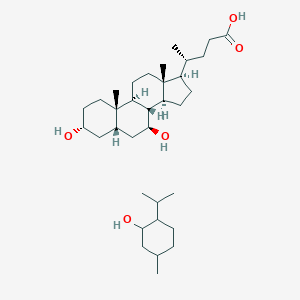
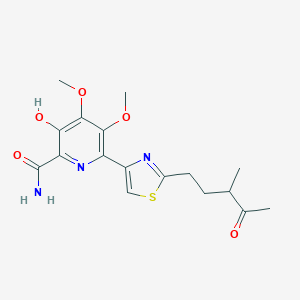
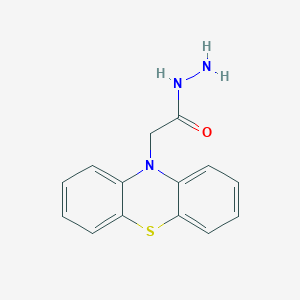
![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
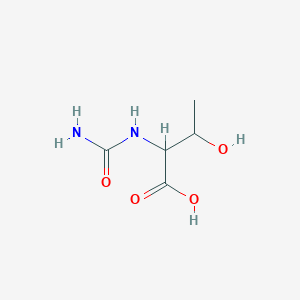
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
